(2-(Bromomethyl)cyclopropyl)methanol
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Overview
Description
(2-(Bromomethyl)cyclopropyl)methanol is an organic compound with the molecular formula C5H9BrO. It is a cyclopropyl derivative, characterized by the presence of a bromomethyl group attached to the cyclopropane ring and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)cyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method includes the reaction of cyclopropylmethanol with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (2-(Bromomethyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclopropylmethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield alcohols, amines, or thioethers.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield cyclopropylmethanol .
Scientific Research Applications
(2-(Bromomethyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Bromomethyl)cyclopropyl)methanol involves its reactivity due to the presence of the bromomethyl and hydroxymethyl groups. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The hydroxymethyl group can undergo oxidation or reduction, allowing for further chemical modifications. These reactive sites enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(2-Chloromethyl)cyclopropylmethanol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cyclopropylcarbinol: Similar structure but with a different functional group, leading to different chemical properties and applications.
Uniqueness: (2-(Bromomethyl)cyclopropyl)methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
141836-31-9 |
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Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
[2-(bromomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H9BrO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2 |
InChI Key |
ZTXWTKFVFNCRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CBr)CO |
Origin of Product |
United States |
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